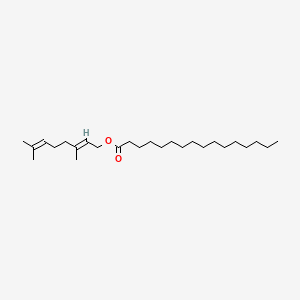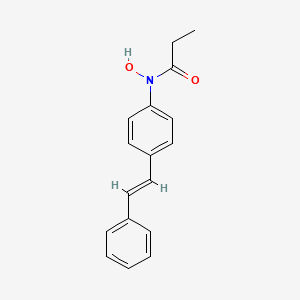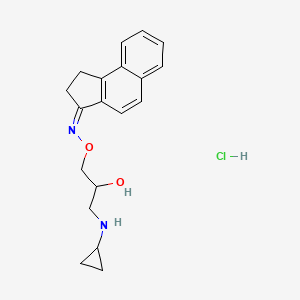
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopropylamino group, a hydroxypropoxyimino group, and a dihydro-1H-benz(e)indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride typically involves multiple steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate precursor to introduce the cyclopropylamino group.
Introduction of the Hydroxypropoxyimino Group: This step involves the reaction of a hydroxypropoxyimino precursor with the intermediate compound from the first step.
Formation of the Dihydro-1H-benz(e)indene Core: This step involves cyclization reactions to form the dihydro-1H-benz(e)indene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene acetate
- 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate
Uniqueness
3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
157596-40-2 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-(cyclopropylamino)-3-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-15(11-20-14-6-7-14)12-23-21-19-10-9-17-16-4-2-1-3-13(16)5-8-18(17)19;/h1-5,8,14-15,20,22H,6-7,9-12H2;1H/b21-19-; |
InChI Key |
BHQIKEQGXZPSGR-WQGAEACMSA-N |
Isomeric SMILES |
C1CC1NCC(CO/N=C\2/CCC3=C2C=CC4=CC=CC=C34)O.Cl |
Canonical SMILES |
C1CC1NCC(CON=C2CCC3=C2C=CC4=CC=CC=C34)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


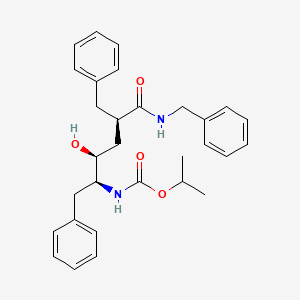

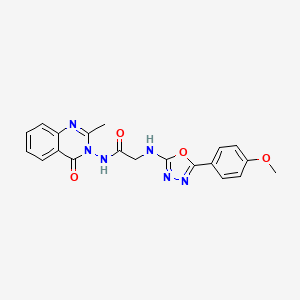
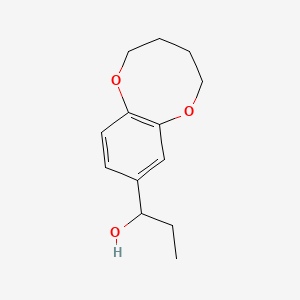
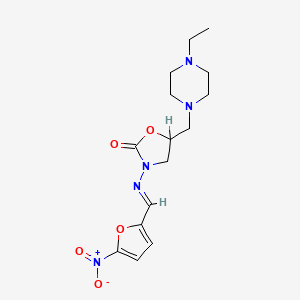
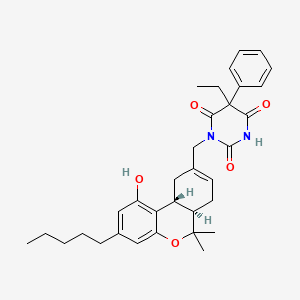
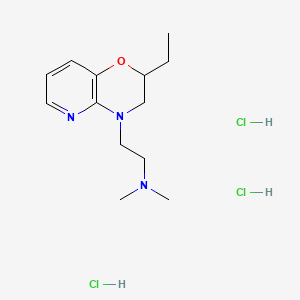
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

